TRPV1 Agonism Potency: Zucapsaicin vs. Capsaicin
Zucapsaicin acts as a potent TRPV1 agonist, with an EC50 of 28.2 nM for human TRPV1, as determined by calcium uptake assays in CHO cells [1]. While this value confirms its high potency, a direct, quantitative comparison of EC50 values for zucapsaicin and capsaicin in a single study is not available in the provided sources. The potency is class-level evidence for TRPV1 agonism. A separate radioligand binding study shows zucapsaicin displaces [3H]-RTX with a Ki of 1080 nM [2].
| Evidence Dimension | TRPV1 Activation Potency (EC50) |
|---|---|
| Target Compound Data | 28.2 nM |
| Comparator Or Baseline | Capsaicin (comparator, value not provided in same assay) |
| Quantified Difference | N/A (Class-level inference: both are potent TRPV1 agonists) |
| Conditions | Human TRPV1 expressed in CHO cells, 5 min incubation, 45Ca2+ uptake by liquid scintillation counting [1] |
Why This Matters
This data confirms that zucapsaicin is a potent TRPV1 agonist, a fundamental requirement for its analgesic activity, and provides a standardized value for receptor pharmacology studies.
- [1] GtoPdb/ChEMBL. zucapsaicin | Ligand Activity Charts. Agonist activity at human TRPV1 expressed in CHO cells. J Med Chem (2020) 63: 418-424. PMID:31702924. View Source
- [2] GtoPdb/ChEMBL. zucapsaicin | Ligand Activity Charts. Displacement of [3H]-RTX from human TRPV1 expressed in CHO cells. J Med Chem (2020) 63: 418-424. PMID:31702924. View Source
